Trifluoromethylphosphonic Acid
Overview
Description
Trifluoromethylphosphonic acid is an organophosphorus compound with the chemical formula CHF3O3P . It contains a trifluoromethyl group (-CF3) and a phosphonic acid group (-PO3H2) in its structure. TFMPA has been used in various applications, including the production of acrylics, cationic polymerization, and membrane systems .
Synthesis Analysis
TFMPA can be synthesized through various methods, including free radical polymerization using heptadecafluorodecyl methacrylate (HDFDMA) and (dimethoxyphosphoryl) methyl methacrylate (DMPMM) monomers. These copolymers have potential applications as anti-corrosion coatings .Molecular Structure Analysis
TFMPA has the following molecular structure: . It consists of a trifluoromethyl group attached to a phosphonic acid moiety.Chemical Reactions Analysis
TFMPA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces, impairing osteoclasts’ ability to form the ruffled border and produce protons necessary for bone resorption. It also reduces osteoclast activity by affecting osteoclast progenitor development and promoting apoptosis .Scientific Research Applications
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Separation Processes
- Field : Polymer Engineering and Technology
- Application Summary : Polymers containing phosphoric, phosphonic and phosphinic acid functionalities in the side chain have been used in separation science .
- Methods : The preparation and application of these materials in separation science include the most relevant synthesis routes (Arbuzov, Perkow, Mannich, Kabachnik-Fields reactions, etc.) .
- Results : These polymers have shown significant results in separation processes .
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Proton Conductors
- Field : Energy Technology
- Application Summary : Fluoroalkylphosphonic Acid-based materials are being studied for their potential as proton conductors .
- Methods : The research involves synthesizing and characterizing new proton-conducting electrolytes based on the fluoroalkylphosphonic acid functional group .
- Results : The ionic conductivity of these materials is being measured under various conditions. Preliminary results suggest that Trifluoromethylphosphonic acid is highly conductive both without water and with a small amount (3 equivalents) and a large amount (20 equivalents) of water added .
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Bioactive Properties
- Field : Biochemistry
- Application Summary : Phosphonic acids are used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .
- Methods : The specific methods of application would depend on the specific use case .
- Results : The results would also vary based on the specific application .
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Fuel Cells
- Field : Energy Technology
- Application Summary : Fluoroalkylphosphonic Acid-based materials, including Trifluoromethylphosphonic Acid, are being studied for their potential as proton conductors in fuel cells .
- Methods : The research involves synthesizing and characterizing new proton-conducting electrolytes based on the fluoroalkylphosphonic acid functional group .
- Results : Trifluoromethylphosphonic acid is highly conductive both without water and with a small amount (3 equivalents) and a large amount (20 equivalents) of water added .
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Surface Functionalization
Safety And Hazards
Future Directions
Research on TFMPA continues, exploring its applications in anti-corrosion coatings, surface modification, and other fields. Further studies may reveal additional properties and potential uses.
properties
IUPAC Name |
trifluoromethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAAVVLEUZQVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375342 | |
Record name | Trifluoromethylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.994 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethylphosphonic Acid | |
CAS RN |
374-09-4 | |
Record name | P-(Trifluoromethyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethylphosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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